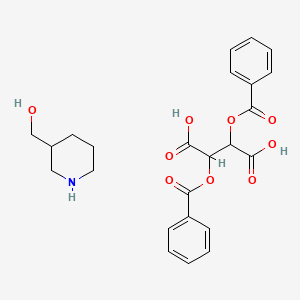
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol is a complex organic compound that combines the structural features of both 2,3-dibenzoyloxybutanedioic acid and piperidin-3-ylmethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibenzoyloxybutanedioic acid typically involves the esterification of butanedioic acid with benzoyl chloride in the presence of a base such as pyridine. The resulting dibenzoyloxybutanedioic acid can then be coupled with piperidin-3-ylmethanol through a condensation reaction, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or alcohol functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol involves its interaction with specific molecular targets. The ester and alcohol functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dibenzoyloxybutanedioic acid: Shares the dibenzoyloxybutanedioic acid moiety but lacks the piperidin-3-ylmethanol component.
Piperidin-3-ylmethanol: Contains the piperidine ring and alcohol group but lacks the dibenzoyloxybutanedioic acid moiety.
Uniqueness
2,3-Dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol is unique due to the combination of both dibenzoyloxybutanedioic acid and piperidin-3-ylmethanol structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components .
Propiedades
Fórmula molecular |
C24H27NO9 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
2,3-dibenzoyloxybutanedioic acid;piperidin-3-ylmethanol |
InChI |
InChI=1S/C18H14O8.C6H13NO/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;8-5-6-2-1-3-7-4-6/h1-10,13-14H,(H,19,20)(H,21,22);6-8H,1-5H2 |
Clave InChI |
KSEJKAHQFOLLEV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1)CO.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



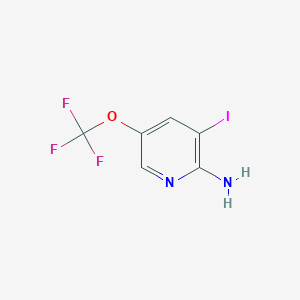
![tert-butyl N-[cis-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate](/img/structure/B14790387.png)
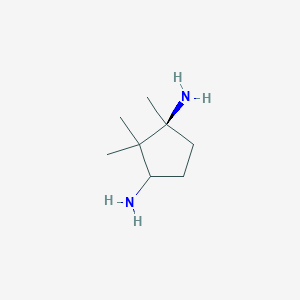
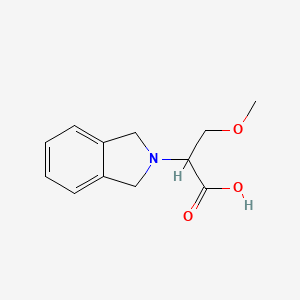
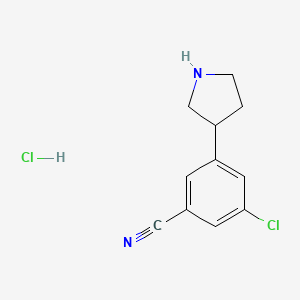
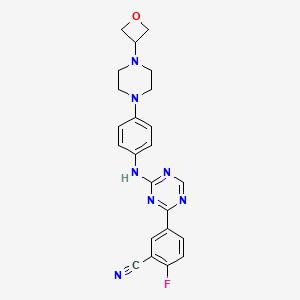
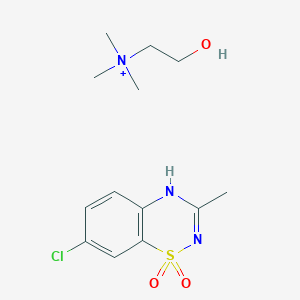
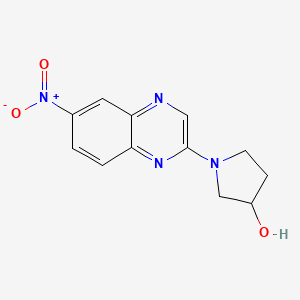
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
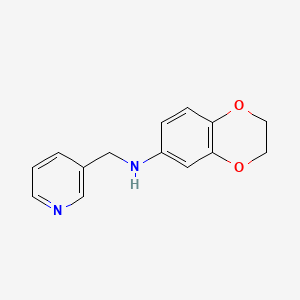

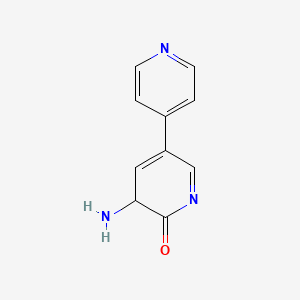
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
